Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate is an organic compound that belongs to the class of benzoates, characterized by its molecular formula and a molar mass of approximately 261.07 g/mol. This compound features a bromine atom located at the 3-position and a hydroxyethoxy group at the 4-position on the benzene ring. The unique combination of these functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry .
Research indicates that methyl 3-bromo-4-(2-hydroxyethoxy)benzoate exhibits potential biological activities. It has been investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications. The exact mechanisms of action may involve interactions with specific enzymes or cellular receptors, leading to physiological effects that warrant further exploration in biochemical assays .
The synthesis of methyl 3-bromo-4-(2-hydroxyethoxy)benzoate typically involves the esterification of 3-bromo-4-(2-hydroxyethoxy)benzoic acid with methanol, often facilitated by a catalyst such as sulfuric acid. This reaction is generally conducted under reflux conditions to ensure complete conversion to the ester. Additionally, industrial methods may utilize continuous flow processes for improved efficiency and yield in production.
This compound has diverse applications across various fields:
Studies on methyl 3-bromo-4-(2-hydroxyethoxy)benzoate's interactions reveal its potential to inhibit specific enzymes or interact with cellular receptors. These interactions are crucial for understanding its biological effects and therapeutic potential. Further research is necessary to elucidate the detailed pathways involved in its mechanism of action .
Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate can be compared with several similar compounds based on their structural features and biological activities:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate | Bromine at 4-position, hydroxyethoxy at 3-position | Different substitution pattern affects reactivity |
| Methyl 2-hydroxy-4-(2-hydroxyethoxy)benzoate | Hydroxyethoxy at both positions | Potentially different biological activity due to placement |
| Methyl 3-bromo-4-hydroxybenzoate | Bromine at 3-position, hydroxyl group instead of hydroxyethoxy | Lacks ethylene glycol moiety, affecting solubility and reactivity |
Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate stands out due to its specific combination of bromine and hydroxyethoxy groups, which enhance its reactivity and biological activity compared to similar compounds. This uniqueness makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .
Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate (C$${10}$$H$${11}$$BrO$$_5$$) is characterized by a benzoate backbone substituted with a bromine atom at the 3-position and a 2-hydroxyethoxy group at the 4-position. The molecular structure integrates both hydrophilic (hydroxyethoxy) and lipophilic (bromine, methyl ester) moieties, enabling diverse reactivity and solubility profiles.
The compound’s SMILES notation is COC(=O)C1=CC(=C(C=C1)Br)OCCO, and its InChIKey is ADMNPQQISUIDAX-UHFFFAOYSA-N (derived from analogous structures). The hydroxyethoxy group adopts a bent conformation, as observed in related methoxymethoxy-substituted benzoates.
The synthesis of brominated benzoate esters has evolved significantly, driven by their utility in pharmaceuticals. Methyl 3-bromo-4-(2-hydroxyethoxy)benzoate can be synthesized through a three-step route inspired by patented methodologies:
Esterification:
Etherification:
Purification:
Palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 4-bromoacetyl-2-methyl benzoate, could further modify the bromine site for advanced intermediates.
Brominated benzoates are pivotal in drug discovery due to their electrophilic reactivity and ability to modulate pharmacokinetics. Key applications include:
The hydroxyethoxy group enhances water solubility, addressing a common limitation of brominated aromatics.